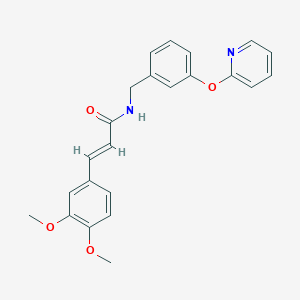

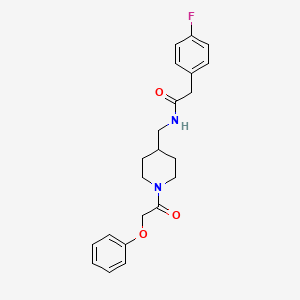

![molecular formula C17H12ClIN2O2S B2508205 2-(4-氯苯氧基)-N-[4-(4-碘苯基)-1,3-噻唑-2-基]乙酰胺 CAS No. 313395-79-8](/img/structure/B2508205.png)

2-(4-氯苯氧基)-N-[4-(4-碘苯基)-1,3-噻唑-2-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide" is a derivative of 1,3,4-oxadiazole and thiazole, which are heterocyclic compounds known for their biological activities. The presence of chlorophenoxy and iodophenyl groups suggests potential for interaction with various biological targets. The compound is structurally related to various synthesized acetamides that have been evaluated for their pharmacological properties, including antibacterial and antioxidant activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the precursor 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and cyclization to form the core 1,3,4-oxadiazole moiety. Subsequent thiolation and electrophilic substitution yield various N-substituted acetamides . Another synthesis route involves the reaction of substituted aromatic acids to form esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, which are further reacted with bromoacetamides to obtain the target compounds . These methods highlight the versatility in synthesizing acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of a similar compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been characterized, revealing that the chlorophenyl ring is oriented at a slight angle to the thiazole ring, which could influence its interaction with biological targets. Intermolecular interactions, such as C-H...O bonds, contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are crucial for introducing various substituents that can modulate the biological activity of the compounds. The reactions include esterification, hydrazinolysis, cyclization, thiolation, and electrophilic substitution, which are common in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These techniques confirm the structure of the synthesized compounds and provide insights into their stability and reactivity. The presence of electron-withdrawing groups like chloro and iodo substituents can affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets .

科学研究应用

- 氯苯环相对于噻唑环以 7.1°的角度取向。晶体中的分子通过 C—H⋯O 分子间相互作用连接,沿着 b 轴形成锯齿状链 (Saravanan 等人,2016)。

非线性光学性质

结晶乙酰胺的非线性光学性质:

- 已经研究了 2-(4-氯苯基)-N-(2-碘苯基)乙酰胺等有机晶体的非线性光学性质,以了解它们在静态和动态情况下的行为。这些研究使用一种将超分子与交互静电系统结合在一起的方法,使得这些晶体成为光子器件、光开关、调制器和光能应用的良好候选物 (卡斯特罗等人,2017)。

晶体结构和相互作用模式

C,N-二取代乙酰胺的晶体结构:

- 像 2-(4-氯苯基)-N-(2-碘苯基)乙酰胺这样的分子的晶体结构的特征在于 N—H⋯O 和 C—H⋯O 氢键以及 C—Cl⋯π(芳烃)和 C—I⋯π(芳烃)相互作用的组合,形成复杂的交织片 (Narayana 等人,2016)。

生物活性

α-葡萄糖苷酶抑制活性:

- 已经合成了一系列化合物,包括 N-(4-芳基-1,3-噻唑-2-基)-2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺,并评估了它们的 α-葡萄糖苷酶抑制活性。像 N-(4-(间氯苯基)-1,3-噻唑-2 基)-2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺这样的化合物显示出非常好的抑制作用,表明潜在的治疗应用 (Koppireddi 等人,2014)。

抗菌活性

合成和抗菌研究:

- 已经合成并评估了像乙基(4-氯苯氧基)乙酸酯这样的化合物对各种微生物的抗菌活性。这些研究阐明了这些化合物作为抗菌剂的潜力 (Patel 等人,2009)。

抗癌活性

作为抗癌剂的合成和生物学评估:

- 已经合成并研究了新的 N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺的抗癌活性。某些化合物对癌细胞系表现出高度选择性,显示出作为抗癌剂的前景 (Evren 等人,2019)。

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClIN2O2S/c18-12-3-7-14(8-4-12)23-9-16(22)21-17-20-15(10-24-17)11-1-5-13(19)6-2-11/h1-8,10H,9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJHNKUTSHCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClIN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

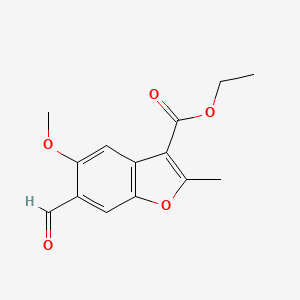

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

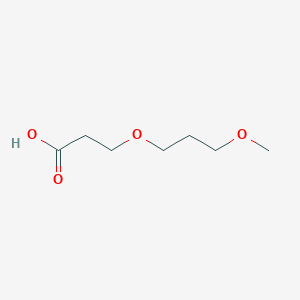

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

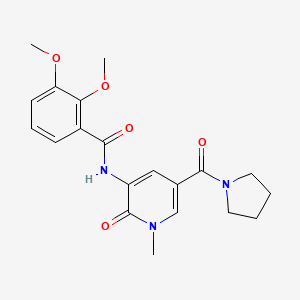

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)